(2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
説明
特性
IUPAC Name |
[2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2S/c1-17-9-11-30(12-10-17)24-22-18(2)23(34-25(22)28-19(3)27-24)26(32)31-15-13-29(14-16-31)20-5-7-21(33-4)8-6-20/h5-8,17H,9-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSXHCUVDSAKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=C(SC3=NC(=N2)C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a novel thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanism of action, and therapeutic applications.
Synthesis and Structure
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions that incorporate various substituents to enhance biological activity. The specific compound features a thieno[2,3-d]pyrimidine core modified with piperidine and piperazine moieties, which are known to influence pharmacological properties.
Antitumor Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:
- Compound 12e , a closely related derivative, showed potent antiproliferative effects against several cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively, while displaying low toxicity towards normal cells (CC50 = 15.09 μM) .
- Mechanism of Action : These compounds primarily act as EZH2 inhibitors, which play a crucial role in epigenetic regulation of gene expression associated with cancer proliferation . The induction of apoptosis and inhibition of cell migration were also noted as key mechanisms through which these compounds exert their antitumor effects .
Folate Receptor Targeting
Thieno[2,3-d]pyrimidine derivatives have been shown to selectively target folate receptors (FRs), which are overexpressed in various tumors. This selectivity can lead to reduced drug resistance and lower systemic toxicity:
- Inhibition Studies : Compounds have been reported to inhibit proliferation in CHO cells expressing FRα or β while showing negligible activity against the reduced folate carrier (RFC), indicating a targeted approach to tumor cells .
Case Study 1: Triple-Negative Breast Cancer
A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit triple-negative breast cancer cells. The results indicated significant cytotoxicity against MDA-MB-231 cells, demonstrating the potential of these compounds as targeted therapies .
Case Study 2: Kinase Inhibition
Research has also highlighted the kinase inhibitory activity of thieno[2,3-d]pyrimidines. For example:
| Compound | Kinase Inhibition (%) |
|---|---|
| 7a | 41.4 |
| 5 | 79.4 |
| 8 | 81.8 |
These findings suggest that modifications in the thieno[2,3-d]pyrimidine structure can enhance kinase inhibition, which is crucial for developing therapies targeting oncogenic signaling pathways .
類似化合物との比較
Core Modifications: Thieno[2,3-d]pyrimidine Derivatives
The thienopyrimidine scaffold is a common pharmacophore in drug discovery. Key analogs include:
Key Observations :
- The target compound’s methyl and 4-methylpiperidine groups increase lipophilicity compared to halogenated analogs like 7a, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Piperazine-linked methanone groups (as in the target and 7a) are associated with improved binding to amine-rich targets (e.g., kinases, GPCRs) compared to pyrazolo-pyrimidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
